molecular formula C13H15ClO2 B13662683 tert-Butyl 2-(4-chlorophenyl)acrylate

tert-Butyl 2-(4-chlorophenyl)acrylate

Cat. No.: B13662683
M. Wt: 238.71 g/mol
InChI Key: PZKWECKMEZYXPQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-chlorophenyl)acrylate (Molecular Formula: C 13 H 15 ClO 2 , Molecular Weight: 238.71 g/mol) is a chemical compound offered for research and development purposes . This acrylate ester features a tert-butoxycarbonyl group and a 4-chlorophenyl substituent, making it a potential intermediate in organic synthesis and pharmaceutical development. The compound requires cold-chain transportation and must be stored at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Note to Researchers: Specific published data on the applications, mechanism of action, and research value of this exact compound is currently limited. Its structural features suggest potential utility as a building block in medicinal chemistry and materials science. Researchers are encouraged to consult specialized scientific literature for further insights.

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl 2-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3

InChI Key

PZKWECKMEZYXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis

One of the classical methods to prepare tert-butyl 2-(4-chlorophenyl)acrylate involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone bearing the 4-chlorophenyl group to form the acrylate ester.

  • Reaction Conditions: The reaction is generally conducted in an inert atmosphere (nitrogen or argon) to avoid oxidation of the ylide.
  • Temperature: Typically carried out at room temperature to moderate heating (20°C to 90°C).
  • Solvent: Commonly used solvents include toluene or tetrahydrofuran (THF).
  • Workup: The reaction mixture is washed with water, followed by steam distillation to remove solvents and drying to isolate the product.

This method allows for control over the stereochemistry of the double bond in the acrylate moiety.

Sulfonium Ylide-Mediated Synthesis (Based on Patent US4988829A)

A notable patented method involves the use of trimethylsulfonium bromide as a reagent in the presence of potassium hydroxide and diethylene glycol in toluene solvent.

  • Procedure:
    • Initially, a suspension of trimethylsulfonium bromide in toluene is prepared.
    • Potassium hydroxide, diethylene glycol, and water are added to this suspension.
    • The mixture is heated to the desired temperature (preferably between 60°C and 90°C).
    • Subsequently, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one is added to the mixture.
  • Reaction Atmosphere: The process can be carried out under inert gas or in the absence of any special atmosphere.
  • Byproducts: Dimethyl sulfide is formed during the reaction and can be removed by distillation or left in the mixture.
  • Yield: The product is isolated after washing, steam distillation of toluene, and drying, yielding a substantial amount of the desired compound.

This method is advantageous due to its relatively mild conditions and the ability to operate without strict inert atmosphere control.

Green One-Pot Synthesis via Ugi Condensation and Intramolecular Cyclization

Recent advances in green chemistry have led to environmentally friendly synthesis routes for related compounds, which can be adapted for this compound derivatives.

  • Methodology:

    • A mixture of substituted aldehydes (e.g., 4-chlorophenyl acrylaldehyde) and amines is stirred in ethanol-water solvent.
    • Baylis-Hillman acids and isocyanides are added sequentially.
    • The reaction proceeds at room temperature with pH adjustments using potassium carbonate.
    • The reaction is monitored by thin layer chromatography (TLC) and completed within a few hours.
    • The product precipitates out and is purified by filtration and recrystallization.
  • Advantages:

    • Use of ethanol-water as a green solvent system.
    • Mild reaction conditions at room temperature.
    • High yields (up to 93%) and purity.
    • Avoidance of toxic solvents like methanol.
  • Characterization:

    • The product is confirmed by melting point, NMR spectroscopy, and mass spectrometry.
    • For example, 1H NMR signals for the tert-butyl group appear as singlets around 1.21 ppm, and aromatic protons appear between 7.27 and 7.57 ppm.

This approach aligns with sustainable chemistry principles and provides an efficient route for synthesizing tert-butyl acrylate derivatives with 4-chlorophenyl substitution.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Range Solvent(s) Yield (%) Advantages Disadvantages
Wittig Reaction Phosphonium ylide, aldehyde/ketone 20–90°C Toluene, THF Moderate Stereochemical control Requires inert atmosphere
Sulfonium Ylide-Mediated (Patent US4988829A) Trimethylsulfonium bromide, KOH, diethylene glycol 60–90°C Toluene High Mild conditions, no strict inert gas required Dimethyl sulfide byproduct
Green One-Pot Ugi Condensation Baylis-Hillman acid, isocyanide, K2CO3 Room temperature Ethanol-water (3:1) Up to 93 Green solvent, mild, high yield Requires multi-step addition

Research Findings and Notes on Preparation

  • The sulfonium ylide method is well-documented in patent literature and provides a robust industrial route for tert-butyl acrylate derivatives with 4-chlorophenyl groups.
  • The green one-pot synthesis method, although developed for related pyrrolidine derivatives, demonstrates the feasibility of environmentally friendly synthesis of complex acrylate esters with high purity and yield.
  • Reaction parameters such as temperature, solvent choice, and pH control significantly influence the yield and purity of the product.
  • The removal or retention of byproducts like dimethyl sulfide can affect downstream purification and product quality.
  • Spectroscopic characterization (NMR, MS) is essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

tert-Butyl 2-(4-chlorophenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Polymerization: The acrylate moiety allows the compound to participate in polymerization reactions, forming polymers or copolymers with other monomers.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(4-chlorophenyl)acrylate has a wide range of scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.

    Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies focusing on its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of polymeric materials and drug delivery systems, where the compound can form stable linkages with other molecules.

The 4-chlorophenyl group can participate in aromatic substitution reactions, allowing the compound to interact with biological targets such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects: Chlorophenyl vs. Other Aryl Groups

The 4-chlorophenyl group distinguishes this compound from analogs with alternative aryl substituents:

  • This structural difference reduces steric hindrance compared to the tert-butyl variant but increases hydrophilicity .
  • (E)-tert-Butyl 3-(4-formylphenyl)acrylate : Replaces the 4-chlorophenyl group with a 4-formylphenyl moiety. The formyl group introduces strong electron-withdrawing effects, lowering the electron density of the acrylate double bond and altering reactivity in Diels-Alder or Michael addition reactions .
Table 1: Substituent Comparison
Compound Name Substituent Key Effect on Reactivity Reference
tert-Butyl 2-(4-chlorophenyl)acrylate 4-Chlorophenyl Moderate electron withdrawal, stability
Methyl 2-((4-Chlorophenyl)(hydroxy)methyl)acrylate 4-Chlorophenyl + hydroxymethyl Increased polarity, reduced steric bulk
(E)-tert-Butyl 3-(4-formylphenyl)acrylate 4-Formylphenyl Strong electron withdrawal, enhanced electrophilicity

Ester Group Variations: tert-Butyl vs. Methyl/Ethyl

The tert-butyl ester group significantly impacts physical and chemical properties compared to smaller esters:

  • Methyl 2-(Hydroxymethyl)acrylate (6d) : The methyl ester reduces steric hindrance, increasing reaction rates in nucleophilic substitutions but offering lower thermal stability. This contrasts with the tert-butyl variant, which resists hydrolysis under acidic conditions .
  • Ethyl 2-((1,3-Dioxoisoindolin-2-yl)methyl)acrylate (1a) : Ethyl esters balance moderate steric effects and solubility. However, tert-butyl esters provide superior stability in long-term storage and high-temperature reactions .
Table 2: Ester Group Influence
Compound Name Ester Group Key Property Reference
This compound tert-Butyl High stability, steric protection
Methyl 2-(Hydroxymethyl)acrylate (6d) Methyl Lower stability, higher reactivity
Ethyl 2-((1,3-Dioxoisoindolin-2-yl)methyl)acrylate (1a) Ethyl Moderate stability, balanced solubility

Functional Group Modifications

  • tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate: Replaces the acrylate with a carbamate group, enabling peptide coupling reactions. The retention of the 4-chlorophenyl group highlights its versatility in divergent synthetic pathways .
  • 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol: Incorporates a diazenyl group and nitro substituent, shifting applications toward dyes and coordination chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for tert-Butyl 2-(4-chlorophenyl)acrylate to maximize yield and purity?

  • Methodological Answer :

  • Use a two-step esterification protocol: (1) React 4-chlorophenylacetic acid with tert-butanol under acid catalysis (e.g., H₂SO₄), followed by (2) acrylation via Michael addition.
  • Monitor reaction progress by TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • For crystallinity validation, employ single-crystal X-ray diffraction (mean C–C bond accuracy: 0.004 Å; R factor: 0.047) to confirm molecular geometry .

Q. Which spectroscopic techniques are most reliable for characterizing tert-Butyl 2-(4-chlorophenyl)acrylate?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1720 cm⁻¹) and aryl C-Cl vibrations (~750 cm⁻¹) using NIST-standardized databases .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (m/z ~265) and fragmentation patterns (e.g., loss of tert-butyl group) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–7.4 ppm) and tert-butyl carbons (δ 28–30 ppm) .

Q. How should researchers safely handle and store tert-Butyl 2-(4-chlorophenyl)acrylate?

  • Methodological Answer :

  • Store in sealed containers at room temperature (RT), away from moisture and direct sunlight, per safety data sheets (SDS) .
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. In case of spills, evacuate the area and use absorbent materials .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data for tert-Butyl 2-(4-chlorophenyl)acrylate?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to simulate IR and NMR spectra. Compare computed vibrational frequencies (e.g., B3LYP/6-31G* level) with experimental data to identify discrepancies caused by solvent effects or conformational isomers .
  • Cross-validate crystallographic data (e.g., unit cell parameters from XRD) with molecular dynamics simulations to assess packing interactions .

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Design kinetic studies using varying nucleophiles (e.g., Grignard reagents, amines) under controlled temperatures. Monitor reaction rates via in situ FTIR or GC-MS.
  • Use X-ray crystallography to analyze post-reaction products for stereochemical outcomes (e.g., syn vs. anti addition) .
  • Compare experimental results with frontier molecular orbital (FMO) theory predictions to rationalize regioselectivity .

Q. How can researchers address stability issues of tert-Butyl 2-(4-chlorophenyl)acrylate under acidic/basic conditions?

  • Methodological Answer :

  • Conduct accelerated stability testing: Expose the compound to pH 2–12 buffers at 40°C for 48 hours. Analyze degradation products via LC-MS.
  • Identify hydrolysis pathways (e.g., ester cleavage to acrylic acid derivatives) using isotopic labeling (¹⁸O-H₂O) .
  • Modify synthetic protocols to introduce stabilizing groups (e.g., electron-withdrawing substituents) if degradation is significant .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields?

  • Methodological Answer :

  • Perform triplicate syntheses and report mean yields ± standard deviation. Use ANOVA to identify significant variations caused by catalysts or solvents.
  • Apply principal component analysis (PCA) to correlate reaction conditions (temperature, stoichiometry) with purity metrics (HPLC area%) .

Q. How should researchers validate the absence of polymorphic forms in crystalline samples?

  • Methodological Answer :

  • Conduct powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from single-crystal studies.
  • Use differential scanning calorimetry (DSC) to detect melting point variations (>2°C differences suggest polymorphism) .

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